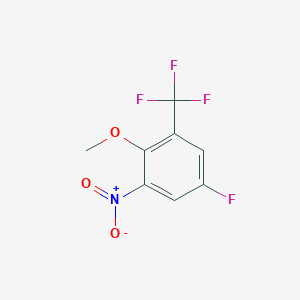
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method starts with the nitration of 5-Fluoro-2-methoxybenzene to introduce the nitro groupThe reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or heat .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzoic acid.
Reduction: 5-Fluoro-2-methoxy-1-amino-3-(trifluoromethyl)benzene.
Substitution: 5-Methoxy-2-methoxy-1-nitro-3-(trifluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitro group can be a precursor for the synthesis of amino derivatives with potential biological activity.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methoxy-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
5-Fluoro-1-nitro-3-(trifluoromethyl)benzene: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methoxy) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5F4NO3 |
|---|---|
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO3/c1-16-7-5(8(10,11)12)2-4(9)3-6(7)13(14)15/h2-3H,1H3 |
InChI-Schlüssel |
YNMLHSILWHMYJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


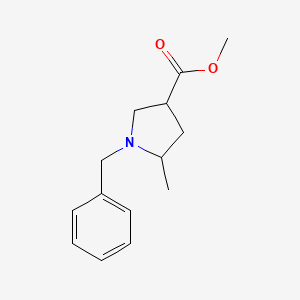
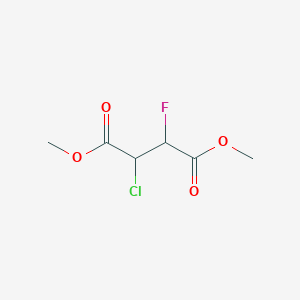
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)

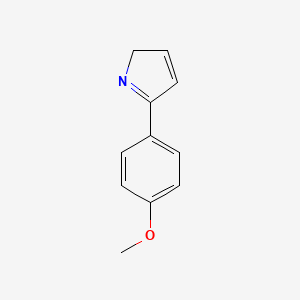
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
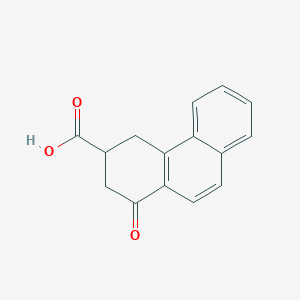
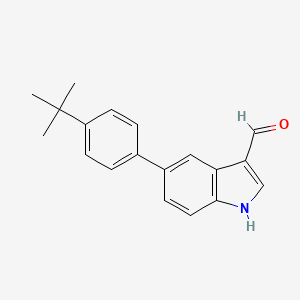
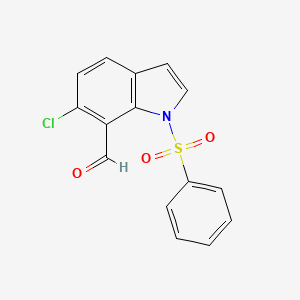

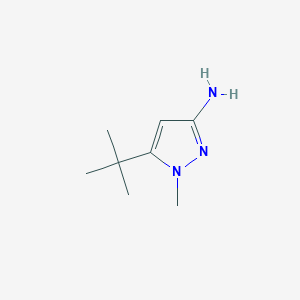

![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)

